4-Cyanobenzenesulfonamide

Descripción general

Descripción

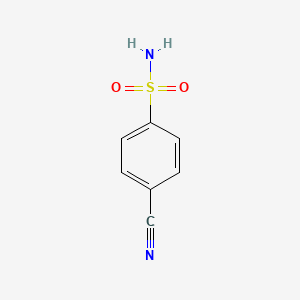

4-Cyanobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O2S It is characterized by the presence of a cyano group (-CN) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH2)

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Cyanobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia or an amine. The reaction typically takes place in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

General Reactivity of Sulfonamide and Cyano Groups

The molecule contains two reactive sites:

- Sulfonamide group (–SO₂NH₂): Exhibits acidic NH protons (pKa ~10–11) and participates in hydrogen bonding, coordination chemistry, and nucleophilic substitution.

- Cyano group (–CN): A strong electron-withdrawing group that undergoes hydrolysis, reduction, and cycloaddition reactions.

| Functional Group | Reaction Type | Example Reagents/Conditions | Products |

|---|---|---|---|

| Sulfonamide (–SO₂NH₂) | Alkylation/Acylation | Alkyl halides, acyl chlorides | N-Alkyl/ N-acyl derivatives |

| Sulfonamide (–SO₂NH₂) | Coordination chemistry | Transition metals (Zn²⁺, Cu²⁺) | Metal-sulfonamide complexes |

| Cyano (–CN) | Hydrolysis | H₂O/H⁺ or OH⁻, heat | Carboxylic acid (–COOH) |

| Cyano (–CN) | Reduction | H₂/Pd, LiAlH₄ | Amine (–CH₂NH₂) |

Hydrolysis of Cyano Group

Under acidic or basic conditions, the cyano group hydrolyzes to a carboxylic acid:

4-Cyanobenzenesulfonamide → 4-carboxybenzenesulfonamide

- Conditions : Concentrated HCl (acidic) or NaOH (basic), reflux.

- Mechanism : Intermediate formation of an amide (via Ritter reaction in acidic conditions) or direct conversion to carboxylate in basic media.

Reduction of Cyano Group

The cyano group can be reduced to a primary amine:

This compound → 4-aminomethylbenzenesulfonamide

- Reagents : H₂/Pd-C, LiAlH₄, or NaBH₄ with CoCl₂.

- Applications : Aminomethyl derivatives are intermediates in drug design (e.g., antimicrobial agents).

Nucleophilic Substitution at Sulfonamide Nitrogen

The NH₂ group undergoes alkylation or acylation:

- Alkylation :

This compound + R–X → N-Alkyl-4-cyanobenzenesulfonamide- Reagents : Alkyl halides (R–X) in basic media (K₂CO₃/DMF).

- Acylation :

This compound + RCOCl → N-Acyl-4-cyanobenzenesulfonamide- Reagents : Acyl chlorides, pyridine.

Biological and Coordination Chemistry

Sulfonamides are known to inhibit carbonic anhydrases (CAs) by coordinating the Zn²⁺ ion in the enzyme’s active site via the sulfonamide nitrogen . The cyano group may further modulate binding affinity or selectivity:

| Target Enzyme | Binding Interaction | Potential Activity |

|---|---|---|

| Carbonic anhydrase | Zn²⁺ coordination via –SO₂NH₂ | Inhibitor (nanomolar affinity) |

| Proteases | Hydrogen bonding with active-site residues | Substrate mimic/blocker |

Research Gaps and Limitations

No direct experimental data on This compound were identified in the provided sources. Current inferences rely on:

- Analogous reactions of 4-aminobenzenesulfonamide .

- General reactivity patterns of sulfonamides and nitriles .

Recommended Further Studies

- Hydrolytic Stability : Investigate pH-dependent hydrolysis kinetics of the cyano group.

- Biological Screening : Evaluate inhibitory activity against CAs and antimicrobial targets.

- X-ray Crystallography : Determine binding modes in enzyme complexes.

For authoritative data, consult specialized databases (Reaxys, SciFinder) or recent journals (J. Org. Chem., Eur. J. Med. Chem.).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Cyanobenzenesulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. These compounds have shown promise in the following areas:

- Inhibition of Lipoxygenases : Research indicates that certain derivatives exhibit potent inhibitory effects on 12-lipoxygenase, which is implicated in various diseases such as diabetes and cancer. These compounds demonstrate high selectivity and favorable pharmacokinetic properties, making them suitable candidates for further medicinal chemistry optimization .

- Carbonic Anhydrase Inhibition : Studies have demonstrated that 4-substituted benzenesulfonamides, including this compound, can effectively bind to different isoforms of carbonic anhydrases (CAs). These enzymes are crucial in physiological processes, and their inhibition can lead to therapeutic applications in treating conditions like glaucoma and epilepsy .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, particularly its potential against resistant bacterial strains:

- Broad-Spectrum Antibacterial Activity : Novel sulfonamide derivatives have been developed that show effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only inhibit bacterial growth but also possess bactericidal properties .

- Mechanisms of Action : The mechanisms by which these compounds exert their antimicrobial effects include interference with folate biosynthesis pathways and direct bacterial cell wall synthesis inhibition. This dual action helps overcome resistance mechanisms commonly seen with traditional sulfa drugs .

Case Studies

Several notable studies highlight the utility of this compound in research:

Safety and Toxicity Considerations

While this compound shows significant potential, safety evaluations indicate that it possesses toxicological risks. It is classified as harmful if swallowed or inhaled and can cause skin irritation. Proper handling protocols are essential when conducting research involving this compound .

Mecanismo De Acción

The mechanism by which 4-cyanobenzenesulfonamide exerts its effects is primarily through its role as a protecting group in organic synthesis. The sulfonamide group stabilizes the amine functionality, preventing unwanted reactions during multi-step synthesis. Upon completion of the desired transformations, the protecting group can be selectively removed under mild conditions .

Comparación Con Compuestos Similares

p-Toluenesulfonamide: Known for its high stability but difficult removal.

Nitrobenzenesulfonamide: Easily cleaved but limited stability under various conditions.

Uniqueness of 4-Cyanobenzenesulfonamide: this compound offers a balance between stability and ease of removal, making it a versatile protecting group in organic synthesis. Its unique combination of properties allows for broader reagent compatibility and efficient synthesis of complex molecules .

Actividad Biológica

4-Cyanobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

The biological activity of this compound primarily revolves around its ability to inhibit carbonic anhydrases (CAs), which are zinc-containing metalloenzymes crucial for maintaining acid-base balance in organisms. The compound has been shown to exhibit selective inhibition against different isoforms of carbonic anhydrases, particularly CA IX and CA II, with reported IC50 values indicating its potency:

| Isoform | IC50 (nM) |

|---|---|

| CA IX | 10.93 - 25.06 |

| CA II | 1.55 - 3.92 |

This selectivity suggests that this compound could be developed as a therapeutic agent targeting specific diseases such as cancer, where CA IX is often overexpressed .

Anticancer Activity

Research has demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer model. The compound's ability to significantly increase annexin V-FITC positive cells indicates its potential as an anticancer agent by promoting programmed cell death .

Antibacterial Properties

In addition to its anticancer effects, this compound exhibits antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic processes, which is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

- Inhibition of Carbonic Anhydrases : A study evaluated the binding affinity and inhibitory effects of various benzenesulfonamides, including this compound, against multiple CA isoforms. The results indicated that this compound could effectively inhibit CA IX with significant selectivity over other isoforms, making it a candidate for targeted cancer therapy .

- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of benzenesulfonamides, revealing that derivatives like this compound could modulate perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in managing cardiovascular diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies using computational models indicate that this compound has favorable absorption and distribution characteristics, with low plasma binding (approximately 72.9%). This property may contribute to its efficacy and safety profile in therapeutic applications .

Toxicological assessments have shown no significant adverse effects in animal models following repeated administration, supporting its potential as a safe therapeutic agent .

Propiedades

IUPAC Name |

4-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZECCNDOASGYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185119 | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-02-6 | |

| Record name | 4-Cyanobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cyanobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyanophenylsulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UGS5BZ5UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Cyanobenzenesulfonamide considered a useful protecting group in amine synthesis?

A: this compound can act as an amine protecting group due to its ability to be cleaved under mild conditions. Specifically, the presence of a thiol and a base can cleanly remove the this compound group, releasing the free amine. [] This is advantageous as it allows for the selective modification of other functional groups within a molecule without affecting the protected amine.

Q2: Can this compound be used to synthesize aldehydes?

A: Yes, this compound can be used as a precursor to synthesize aldehydes. [] While the provided abstract does not specify the exact reaction conditions, it highlights that this compound can be converted to 4-Formylbenzenesulfonamide, which can subsequently yield various aldehydes. [] This suggests a potential synthetic route using this compound as a starting material for aldehyde synthesis.

Q3: What is the role of this compound in the synthesis of biaryl sulfonamides?

A: 4-Cyanobenzenesulfonamides serve as starting materials in the synthesis of biaryl sulfonamides via a pathway involving 1,2,4-oxadiazole intermediates. [] Initially, 4-Cyanobenzenesulfonamides are converted to their corresponding O-acetylated amidoximes. [] These intermediates can then undergo a cyclization reaction under acidic conditions, forming 1,2,4-oxadiazoles. [] While the provided research does not detail the subsequent steps, it suggests that these 1,2,4-oxadiazoles are intermediates in the formation of biaryl sulfonamides.

Q4: Can manganese catalysts be used for the N-alkylation of sulfonamides? What are the advantages of such a method?

A: Yes, research has shown that well-defined manganese (I) PNP pincer complexes can effectively catalyze the N-alkylation of a diverse range of aryl and alkyl sulfonamides. [] This method utilizes a borrowing hydrogen approach, employing readily available benzylic and primary aliphatic alcohols as alkylating agents. [] This approach offers several advantages: it avoids the use of toxic alkylating agents like alkyl halides, uses inexpensive and abundant alcohols, and generates only water as a byproduct, leading to a more sustainable and environmentally friendly process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.